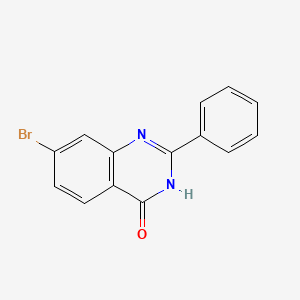

7-bromo-2-phenyl-1H-quinazolin-4-one

Description

The Strategic Importance of the Quinazolinone Heterocyclic Scaffold in Drug Discovery

The quinazolinone nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its ability to bind to a variety of biological targets with high affinity, making it a foundational structure in the design of novel therapeutic agents. ijpsjournal.comresearchgate.net The structural versatility and relative ease of synthesis allow for extensive modifications, enabling the exploration of structure-activity relationships (SAR) to optimize pharmacological properties. nih.govuky.edu SAR studies have indicated that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring are particularly significant for modulating biological activity. nih.govresearchgate.net

Quinazolinone derivatives are known to exhibit a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and antihypertensive activities. researchgate.netnih.gov This diverse therapeutic potential has cemented the quinazoline (B50416)/quinazolinone scaffold as a cornerstone in the development of new drugs. nih.govuky.edu Several commercially successful drugs are based on this moiety, highlighting its clinical importance. nih.gov For instance, quinazoline derivatives have been developed as potent inhibitors of protein kinases, which are crucial enzymes in cell signaling pathways implicated in diseases like cancer. ijpsjournal.com

Contemporary Perspectives on Heterocyclic Compounds in Pharmaceutical Research

Heterocyclic compounds, which feature a ring structure containing at least one atom other than carbon, are integral to modern pharmaceutical research. ijprajournal.comafricanjournalofbiomedicalresearch.com Their structural diversity and ability to mimic natural biological molecules make them highly effective in therapeutic applications. ijprajournal.com Heterocycles are ubiquitous in medicinal chemistry, forming the core of numerous drugs due to their favorable pharmacokinetic and pharmacodynamic properties, such as improved solubility, permeability, and binding affinity. ijprajournal.commdpi.com

Modern synthetic methodologies, including C-H activation, photoredox chemistry, and multicomponent reactions, have enabled rapid access to a vast and diverse range of functionalized heterocyclic compounds. researchgate.netrsc.org This expansion of the "drug-like" chemical space is critical for identifying new lead compounds and accelerating the drug discovery process. researchgate.net The inclusion of heteroatoms like nitrogen, oxygen, or sulfur in the ring structure allows for specific interactions with biological targets, such as enzymes and receptors, often leading to enhanced potency and selectivity. ijprajournal.commdpi.com

Historical Trajectories and Milestones in Quinazolinone Research and Development

The history of quinazolinone chemistry dates back to 1869, when Griess reported the first synthesis of a derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline. nih.gov The parent compound, quinazoline, was named by Widdege in 1887 and first synthesized by Bischler and Lang in 1895. nih.govwikipedia.orgresearchgate.net However, it was the more comprehensive work by Siegmund Gabriel in 1903 that provided a more satisfactory synthesis and deeper understanding of the quinazoline structure. nih.govwikipedia.org

Throughout the 20th century, research into quinazolinone derivatives uncovered their significant potential as therapeutic agents. A notable example is Methaqualone, a sedative-hypnotic that gained popularity in the mid-20th century. ptfarm.pl In more recent decades, the focus has shifted towards more targeted therapies. A major milestone was the approval of Gefitinib (B1684475) by the U.S. Food and Drug Administration (FDA) in 2003. wikipedia.org Developed by AstraZeneca, Gefitinib is a quinazoline-based drug that acts as an inhibitor of the epidermal growth factor receptor (EGFR) protein kinase, representing a significant advance in targeted cancer therapy. wikipedia.org This and other similar drugs have solidified the importance of the quinazolinone scaffold in modern oncology. nih.gov

Research Rationale and Scope for Investigating 7-bromo-2-phenyl-1H-quinazolin-4-one and Its Derivatives

The investigation into This compound is driven by a systematic approach to drug discovery known as structure-activity relationship (SAR) studies. The rationale is built upon previous findings for structurally related quinazolinone derivatives, where substitutions at specific positions have been shown to enhance biological activity.

The presence and position of a halogen atom on the quinazolinone ring can significantly influence the compound's pharmacological profile. For example, SAR studies have revealed that the presence of a chlorine atom at position 7 can favor anticonvulsant activity. nih.gov Similarly, research on 6-bromo-substituted quinazolinones has demonstrated their potential as anticancer, anti-inflammatory, and analgesic agents. ptfarm.plresearchgate.net Specifically, derivatives of 6-bromo-2-phenyl-quinazolin-4-one have been synthesized and shown to possess antitumor properties, suggesting that the 6-bromo substitution is beneficial for this activity. researchgate.net Other studies on 6-bromo-2-phenyl-3-substituted quinazolinone derivatives have reported promising anti-inflammatory and antimicrobial activities. ptfarm.pljocpr.com

The 2-phenyl substitution is also a key feature. Phenyl quinazolinone derivatives (PQZ) have been identified as a class of compounds with notable biological effects, including the inhibition of tubulin polymerization, a mechanism relevant to cancer chemotherapy. researchgate.net The combination of a bromine atom and a phenyl group on the quinazolinone scaffold, therefore, presents a logical avenue for discovering compounds with potentially enhanced or novel therapeutic properties.

The specific investigation of the 7-bromo isomer, as opposed to the more frequently studied 6-bromo isomer, allows researchers to explore the nuanced effects of positional isomerism on biological activity. By synthesizing and evaluating This compound and its derivatives, researchers aim to map the SAR for this subclass of compounds, with the goal of identifying new lead compounds for conditions such as cancer, inflammation, and microbial infections. The synthesis of such compounds often involves the reaction of a bromo-substituted anthranilic acid or its equivalent with benzoyl chloride, followed by cyclization. jocpr.com

Structure

3D Structure

Properties

CAS No. |

1152237-10-9 |

|---|---|

Molecular Formula |

C14H9BrN2O |

Molecular Weight |

301.14 g/mol |

IUPAC Name |

7-bromo-2-phenyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C14H9BrN2O/c15-10-6-7-11-12(8-10)16-13(17-14(11)18)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) |

InChI Key |

FUANHHNELFMMAX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Br)C(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Bromo 2 Phenyl 1h Quinazolin 4 One and Analogous Structures

Established Synthetic Pathways for the Quinazolin-4-one Core

The fundamental structure of quinazolin-4-one can be assembled through several reliable synthetic routes. These pathways have been refined over time to improve yields and accommodate a range of substituents.

Multi-Step Synthesis from Bromoanthranilic Acid Precursors

A primary and well-established method for the synthesis of 7-bromo-2-phenyl-1H-quinazolin-4-one involves the use of bromoanthranilic acid derivatives as starting materials. For instance, 2-amino-5-bromobenzoic acid can be reacted with lactams in the presence of phosphorus oxychloride to form 7-bromoquinoline (B152726) intermediates. nih.gov These intermediates are then subjected to further reactions to yield the desired quinazolinone structure.

Another approach involves the reaction of 2-amino-3,5-dibromobenzamide (B176797) with various aromatic aldehydes in ethanol, followed by treatment with copper(II) chloride to facilitate the closure of the quinazoline (B50416) ring. nih.gov Although this method yields a dibrominated product, it highlights the utility of bromo-substituted anthranilamides in synthesizing halogenated quinazolinones.

The synthesis of 6-bromo-2-phenyl-3-(4-acetylphenyl)-4(3H)quinazolinone was achieved by the fusion of 6-bromo-2-phenyl-4H-benz acs.orgnih.govoxazin-4-one with p-aminoacetophenone. ptfarm.pl This demonstrates the use of a pre-formed benzoxazinone (B8607429) ring, which is a common precursor for quinazolin-4-ones.

Intramolecular Cyclization Reactions in Quinazolinone Formation

Intramolecular cyclization is a key step in many quinazolinone syntheses. This can be achieved through various catalytic systems. For example, formic acid can catalyze the intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones to produce tricyclic quinazolinones in high yields. nih.gov While not directly producing the target compound, this illustrates the principle of intramolecular cyclization in forming the quinazolinone core.

More complex systems, such as those involving cobalt catalysts, can mediate tandem direct carbon–hydrogen amidation followed by intramolecular cyclization to deliver quinazoline derivatives. nih.gov Similarly, zinc bromide has been used to catalyze a domino hydro-amination and intramolecular cyclization sequence. nih.gov These advanced methods showcase the versatility of intramolecular cyclization in constructing the quinazoline framework. A novel intramolecular defluorinative cyclization approach has also been developed for the synthesis of related quinazolic acid derivatives. rsc.org

Copper-Mediated Synthetic Approaches to Quinazolin-4(3H)-ones

Copper catalysis has emerged as a powerful tool in the synthesis of quinazolin-4(3H)-ones, offering mild and efficient reaction conditions. One such method involves a copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines. acs.orgorganic-chemistry.org This approach utilizes an environmentally benign copper(II) acetate (B1210297) catalyst.

Another efficient copper-catalyzed domino synthesis involves the reaction of substituted 2-halobenzamides with (aryl)methanamines. acs.org This method proceeds via a sequential Ullmann-type coupling and aerobic oxidative C-H amidation. The use of inexpensive and readily available starting materials and air as the oxidant makes this an attractive strategy. acs.org Furthermore, a one-pot, three-component tandem reaction catalyzed by copper has been developed for the synthesis of a series of quinazolin-4(3H)-ones, involving double C-N coupling, reductive amination, condensation, cyclization, and aerobic oxidation. mssm.edu

The following table summarizes various copper-catalyzed methods for the synthesis of the quinazolin-4-one core.

| Catalyst | Starting Materials | Key Reaction Steps | Reference |

| Copper(I) | 2-aminobenzamides, sulfonyl azides, terminal alkynes | CuAAC/ring cleavage | nih.gov |

| Copper(II) acetate | 2-isocyanobenzoates, amines | Imidoylative cross-coupling/cyclocondensation | acs.orgorganic-chemistry.org |

| CuBr | 2-halobenzamides, (aryl)methanamines | Ullmann-type coupling, aerobic oxidative C-H amidation | acs.org |

| Cu(OAc)₂·H₂O | Substituted isatins, 2-bromopyridine (B144113) derivatives | C-N and C-C bond cleavage, C-N bond formation | nih.gov |

Advanced Derivatization Strategies for Structural Elucidation and Optimization of this compound Derivatives

To explore the structure-activity relationships and optimize the properties of this compound, various derivatization strategies have been employed. These focus on modifying specific positions of the quinazolinone scaffold.

Rational Substitution at the N1 Nitrogen Position

While direct N1 substitution on this compound is not extensively detailed in the provided context, the general principles of quinazolinone chemistry allow for such modifications. The N1 position is typically alkylated or arylated after the formation of the quinazolinone core. This can be achieved by treating the N1-unsubstituted quinazolinone with a suitable electrophile, such as an alkyl halide or an aryl halide, in the presence of a base. The reactivity of the N1 position can be influenced by the substituent at the N3 position.

Strategic Modifications of the C2 Phenyl Moiety

The C2 phenyl group of this compound is a key site for structural modification. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing a wide variety of aryl and heteroaryl groups at this position. nih.gov This reaction typically involves the coupling of a halogenated precursor (such as a 7-bromo-2-halo-quinazolin-4-one) with a boronic acid in the presence of a palladium catalyst.

For example, a general synthetic route to create 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones involves a Suzuki coupling reaction with various substituted phenylboronic acids. nih.gov This highlights the feasibility of modifying the phenyl group at a position analogous to C2 in the target compound. The optimization of such coupling reactions often involves screening different palladium catalysts, bases, and solvents to achieve the best yields. nih.gov

The following table outlines the optimization of a Suzuki coupling reaction for the synthesis of related aryl-substituted quinazolinones.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene | 110 | 48 | nih.gov |

| Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | 45 | nih.gov |

| Pd₂(DBA)₃ | K₂CO₃ | Toluene | 110 | 38 | nih.gov |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene | 110 | 56 | nih.gov |

| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 110 | 61 | nih.gov |

| Pd(PPh₃)₄ | t-BuOK | Toluene | 110 | 51 | nih.gov |

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 26 | nih.gov |

Diversification through Derivatization at the N3 Position

The quinazolinone scaffold, particularly this compound, offers a versatile platform for structural modification. The nitrogen atom at the N3 position is a key site for derivatization, allowing for the introduction of a wide array of substituents to explore and modify the molecule's properties.

One common strategy involves the introduction of an amino group at the N3 position, which can then be further modified. For instance, 6-bromo-2-phenyl-3-amino, quinazolin-4-one can be synthesized and subsequently reacted with various substituted benzaldehydes. researchgate.net This condensation reaction yields a series of 6-bromo-3-(substituted-benzalamino)-2-phenyl quinazolin-4-ones, effectively creating a library of analogs with diverse aromatic groups appended to the N3 position via an imine linkage. researchgate.net

Another approach is the direct alkylation or arylation of the N3 atom. The quinazolin-4-one core can be generated through a ring-opening and ring-closure reaction of a benzoxazin-4-one with a substituted aniline (B41778) under acidic conditions. nih.gov This method directly installs a substituted phenyl group at the N3 position. Further modifications can introduce different functionalities; for example, studies have shown the synthesis of derivatives with a 4-methylphenyl group at the N3-position, which is then linked to a urea (B33335) group at the C2-position. rsc.org These synthetic routes are crucial for developing new molecules built upon the quinazolin-4-one framework. rsc.orgnih.gov

Directed Halogenation and Other Substitutions on the Benzo Ring (e.g., C6, C8)

Modifications to the fused benzene (B151609) ring of the quinazolinone core are critical for fine-tuning molecular properties. Directed halogenation and the introduction of other substituents at positions C6 and C8 are common strategies.

Direct halogenation of the quinazolinone ring system can be achieved using various reagents. semanticscholar.org For the related 2,3-dihydro-4(1H)-quinazolinones, reagents such as N-bromosuccinimide (NBS) or a combination of bromine (Br2) and triethylamine (B128534) (Et3N) in a solvent like chloroform (B151607) are effective for introducing bromine atoms at the C6 and C8 positions. semanticscholar.org These electrophilic aromatic substitution reactions are often regioselective, guided by the existing substituents on the ring. semanticscholar.org While direct halogenation of 2-phenyl-1H-quinazolin-4-one with agents like iodine monochloride and bromine in acetic acid typically leads to substitution at the C6 position, the synthesis of specifically substituted precursors, such as appropriately halogenated anthranilic acids, is a more controlled method to achieve desired substitution patterns on the final quinazolinone ring. semanticscholar.org

Beyond halogenation, other functional groups can be installed. Research into quinazolin-4-one-based inhibitors has led to the exploration of larger substituents at the C8 position. nih.govbiorxiv.org Studies have shown that introducing nitro- and diol-substituents at C8 can create new interactions within biological targets. nih.govbiorxiv.org The synthesis of these C8-substituted analogs often starts from a correspondingly substituted 2-aminobenzoic acid. For example, 2-amino-3-nitrobenzoic acid can be used as a starting material to incorporate a nitro group at what will become the C8 position of the quinazolinone ring. nih.gov Similarly, placing substituents at the C6 position is a known strategy to enhance biological activity, guiding synthetic efforts toward molecules with specific substitutions at this site. researchgate.netnih.gov

Comprehensive Spectroscopic and Analytical Characterization Techniques for Synthesized Compounds

The structural confirmation and purity assessment of newly synthesized compounds, including this compound and its derivatives, rely on a suite of modern analytical techniques. These methods provide unambiguous evidence of the chemical structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

In the ¹H NMR spectrum, the protons on the quinazolinone and phenyl rings appear at characteristic chemical shifts (δ) measured in parts per million (ppm). The NH proton typically appears as a broad singlet at a high chemical shift, often above 12 ppm in DMSO-d6. rsc.org The aromatic protons display distinct splitting patterns (singlet, doublet, triplet, multiplet) based on their neighboring protons, allowing for precise assignment. rsc.orgamazonaws.com

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon (C4) of the quinazolinone ring is typically observed in the range of δ 162 ppm. rsc.org Other quaternary and protonated carbons of the heterocyclic and aromatic rings can be assigned based on their chemical shifts and by using two-dimensional NMR techniques like HMQC and HMBC. bas.bg

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| NH (N1-H) | 12.64 (s, 1H) | - |

| C2 | - | 154.15 |

| C4 | - | 162.26 |

| C4a | - | 120.56 |

| C5 | 8.03 (d, J=8.5 Hz, 1H) | 128.61 |

| C6 | 7.64 (dd, J=8.5, 1.9 Hz, 1H) | 130.13 |

| C7 | - | 129.99 |

| C8 | 7.90 (d, J=1.8 Hz, 1H) | 128.38 |

| C8a | - | 150.39 |

| Phenyl C1' | - | 132.83 |

| Phenyl C2'/C6' | 8.19–8.09 (m, 2H) | 129.09 |

| Phenyl C3'/C5' | 7.59–7.50 (m, 3H) | 128.37 |

| Phenyl C4' | 7.59–7.50 (m, 3H) | 132.17 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Quinazoline derivatives exhibit several characteristic absorption bands. nih.gov The most prominent peaks include the C=O stretching vibration of the amide group in the quinazolinone ring, typically found in the 1700–1635 cm⁻¹ region. nih.govresearchgate.net Other significant absorptions arise from the C=N and C=C stretching vibrations of the heterocyclic and aromatic rings, which appear between 1635–1475 cm⁻¹. nih.gov The C-H bonds of the aromatic rings also give rise to characteristic stretching and bending vibrations. nih.govmdpi.com

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | ~3133 |

| C-H (aromatic) | Stretching | ~3018 |

| C=O (amide) | Stretching | 1635–1610 |

| C=N / C=C | Aromatic Ring Stretching | 1580–1565 and 1520–1475 |

| C-H | In-plane Bending | 1290–1010 |

| C-H | Out-of-plane Bending | 1000–700 |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. This technique is crucial for confirming that the synthesized compound has the correct atomic composition. For this compound, HRMS analysis would be expected to yield a mass that corresponds precisely to the calculated mass for the molecular formula C₁₄H₉BrN₂O. rsc.org The close agreement between the calculated and experimentally found mass provides strong evidence for the compound's identity.

| Molecular Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) |

|---|---|---|---|

| C₁₄H₉BrN₂O | [M+H]⁺ | 300.9971 | 300.9976 |

Elemental Analysis

Elemental analysis determines the mass percentage of elements (primarily carbon, hydrogen, and nitrogen) within a compound. The experimentally determined percentages are compared to the calculated theoretical values based on the compound's molecular formula. A close match between the experimental and theoretical values (typically within ±0.4%) is a key indicator of the sample's purity. For C₁₄H₉BrN₂O, the theoretical percentages are C: 55.84%, H: 3.01%, and N: 9.30%. Experimental results that align with these values would confirm the compound's elemental composition and high purity.

Pharmacological Evaluation of 7 Bromo 2 Phenyl 1h Quinazolin 4 One and Its Analogs

In Vitro Biological Activity Profiling

The in vitro biological activity of 7-bromo-2-phenyl-1H-quinazolin-4-one and its analogs has been a subject of interest, particularly concerning their potential as antimicrobial and anticancer agents. Research into various substituted quinazolinones provides valuable insights into how structural modifications, such as the presence and position of a bromine atom, influence their biological efficacy.

Antimicrobial Activity Investigations

Quinazolinone derivatives have demonstrated significant potential as antimicrobial agents, with numerous studies investigating their efficacy against a spectrum of bacteria and fungi. nih.gov The substitution pattern on the quinazolinone ring, including the presence of a bromine atom, has been shown to play a crucial role in determining the antimicrobial potency. biomedpharmajournal.org

Studies on various bromo-substituted quinazolinone analogs have revealed notable antibacterial activity. For instance, a series of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, these compounds were tested against Bacillus subtilis, Staphylococcus aureus (Gram-positive), and Pseudomonas aeruginosa (Gram-negative). nih.gov

In a study of 6,8-dibromo-2-methylquinazolin-4-one derivatives, compound 3g showed the most potent activity against the Gram-positive bacterium Staphylococcus aureus, while compound 3c was effective against the Gram-negative bacterium Escherichia coli. wisdomlib.org Another study on 2,3,6-trisubstituted quinazolin-4-ones, where the 6-position was substituted with a bromine atom, reported that derivative A-2 (with a m-chlorobenzaldehyde substituent) exhibited excellent activity against E. coli, and derivative A-4 (with a p-methoxybenzaldehyde substituent) was highly effective against P. aeruginosa. biomedpharmajournal.org The parent compound, 2-phenyl-3-amino quinazolin-4-(3H)-one, has shown moderate activity against both Gram-positive and Gram-negative bacteria. frontiersin.org

| Compound/Analog | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

|---|---|---|---|

| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | Bacillus subtilis, Staphylococcus aureus | Pseudomonas aeruginosa | nih.gov |

| 6,8-Dibromo-2-methylquinazolin-4-one derivative (3g) | Staphylococcus aureus | - | wisdomlib.org |

| 6,8-Dibromo-2-methylquinazolin-4-one derivative (3c) | - | Escherichia coli | wisdomlib.org |

| 6-Bromo-2-(phenylimino thiazolidinone)-3-(m-chlorobenzaldehyde)-quinazolin-4-one (A-2) | - | Escherichia coli | biomedpharmajournal.org |

| 6-Bromo-2-(phenylimino thiazolidinone)-3-(p-methoxybenzaldehyde)-quinazolin-4-one (A-4) | - | Pseudomonas aeruginosa | biomedpharmajournal.org |

| 2-Phenyl-3-amino quinazolin-4-(3H)-one | Moderate activity | Moderate activity | frontiersin.org |

The antifungal potential of bromo-substituted quinazolinones has also been explored. The aforementioned series of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones were tested against Candida albicans, Aspergillus niger, and Curvularia lunata, with several compounds exhibiting significant antifungal activity. nih.gov

In the study of 2,3,6-trisubstituted quinazolin-4-ones, derivative A-3 (with an o-hydroxybenzaldehyde substituent) showed excellent potency against A. niger, while derivative A-6 (with a m-nitrobenzaldehyde substituent) was highly effective against C. albicans. biomedpharmajournal.org Furthermore, research on 6-bromo-4-ethoxyethylthio quinazoline (B50416) demonstrated high antifungal activities against various plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79 μg/mL. researchgate.net

| Compound/Analog | Fungal Species | Reference |

|---|---|---|

| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | Candida albicans, Aspergillus niger, Curvularia lunata | nih.gov |

| 6-Bromo-2-(phenylimino thiazolidinone)-3-(o-hydroxybenzaldehyde)-quinazolin-4-one (A-3) | Aspergillus niger | biomedpharmajournal.org |

| 6-Bromo-2-(phenylimino thiazolidinone)-3-(m-nitrobenzaldehyde)-quinazolin-4-one (A-6) | Candida albicans | biomedpharmajournal.org |

| 6-Bromo-4-ethoxyethylthio quinazoline | Plant pathogenic fungi | researchgate.net |

Anticancer and Cytotoxic Activity Studies

Quinazolinone derivatives are a well-established class of anticancer agents, with several compounds approved for clinical use. researchgate.net The introduction of a halogen atom into the quinazolinone structure is a known strategy to enhance cytotoxic activity. researchgate.net

While specific data for this compound is limited, studies on closely related analogs provide valuable insights into its potential anticancer activity. For instance, a series of 6-bromo-2-substituted-thio-quinazolin-4(3H)-one derivatives were evaluated for their in vitro cytotoxic activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. nih.gov One derivative, compound 8a , which features an aliphatic linker at the thiol position, demonstrated potent activity with IC50 values of 15.85 ± 3.32 µM against MCF-7 and 17.85 ± 0.92 µM against SW480 cells. nih.gov These results suggest that the presence of a bromo substituent on the quinazolinone ring can contribute to significant cytotoxic effects. nih.gov

Other studies have also highlighted the anticancer potential of quinazolinone derivatives against various cancer cell lines. For example, a phosphomolybdate-based hybrid solid showed considerable inhibitory effects against HepG2 (liver cancer), A549 (lung cancer), and MCF-7 cells with IC50 values of 33.79 µmol L-1, 25.17 µmol L-1, and 32.11 µmol L-1, respectively. nih.gov

| Compound/Analog | MCF-7 (Breast Cancer) IC50 | HepG2 (Liver Cancer) IC50 | A549 (Lung Cancer) IC50 | SW480 (Colon Cancer) IC50 | Reference |

|---|---|---|---|---|---|

| 6-Bromo-2-substituted-thio-quinazolin-4(3H)-one (8a) | 15.85 ± 3.32 µM | - | - | 17.85 ± 0.92 µM | nih.gov |

| Phosphomolybdate hybrid | 32.11 µmol L-1 | 33.79 µmol L-1 | 25.17 µmol L-1 | - | nih.gov |

The antiproliferative action of quinazolinone derivatives often involves the induction of apoptosis and cell cycle arrest. researchgate.net For instance, some quinazolinone-chalcone hybrids have been shown to cause cell cycle arrest in the G0/G1 and S phases, leading to apoptosis. researchgate.net The anti-proliferation activity of a phosphomolybdate based hybrid solid was found to be mediated by arresting A549 and HepG2 cells in the S phase and MCF-7 cells in the G2/M phase of the cell cycle. nih.gov Ultimately, these cellular events lead to cancer cell death through apoptosis and necrosis pathways. nih.gov While the specific mechanisms for this compound have not been elucidated, it is plausible that it shares similar modes of action with other cytotoxic quinazolinone derivatives.

Anti-inflammatory Activity Assessments

The anti-inflammatory potential of quinazolinone derivatives has been a subject of extensive research, with various analogs demonstrating significant activity in preclinical models. Studies have explored how different substitutions on the quinazolinone core influence this activity.

In one study, a series of 3-[2′-(2′′-substitutedphenyl-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-substituted quinazolin-4-ones were synthesized and evaluated for their anti-inflammatory effects. nih.gov Among these, compound 21 , identified as 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one, demonstrated the most potent anti-inflammatory activity with a 32.5% inhibition of edema. nih.gov Generally, thiazolidinone derivatives of quinazolinone showed better anti-inflammatory action compared to their azetidinone counterparts. nih.gov The presence of a p-chlorophenyl group also tended to enhance anti-inflammatory effects more than an unsubstituted phenyl group. nih.gov

Another series of novel quinazolinone derivatives, specifically 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones, were assessed for their anti-inflammatory properties using the carrageenan-induced hind paw edema test. nih.gov These compounds exhibited high to moderate anti-inflammatory activity that was sustained for up to 12 hours, comparable to the standard drug ibuprofen (B1674241). nih.gov The introduction of diiodo-substituents at positions 6 and 8, combined with various sulfonamides at position 3, contributed to this notable activity. nih.gov

Further research into 2,3-disubstituted 4(3H)-quinazolinones revealed potent anti-inflammatory and analgesic properties. nih.gov A series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones showed significant in vivo anti-inflammatory effects, with several compounds displaying efficacy comparable to or greater than diclofenac (B195802) sodium and celecoxib. nih.gov Similarly, conjugating quinazolinones with moieties like ibuprofen or indole (B1671886) acetamide (B32628) has been explored to create selective COX-2 inhibitors with enhanced anti-inflammatory profiles. nih.gov For instance, compounds 4b , 7c , and 13b from one such study showed anti-inflammatory activity in vivo that was similar to celecoxib. nih.gov

The substitution pattern on the quinazolinone ring is a key determinant of its anti-inflammatory efficacy. The presence of electron-withdrawing groups at positions C-6 and C-7 has been shown to increase the anti-inflammatory effect. mdpi.com For example, a 6-bromo-substituted quinazolinone was identified as the most potent derivative in a series of 3-naphthalene-substituted quinazolinones, yielding a 59.61% inhibition in anti-inflammatory assays. mdpi.com

Anti-inflammatory Activity of Quinazolinone Analogs

A summary of the anti-inflammatory activity of selected quinazolinone derivatives from various studies.

| Compound | Description | Activity (% Edema Inhibition) | Reference |

|---|---|---|---|

| Compound 21 | 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | 32.5% | nih.gov |

| Compound 9 | 2′-(p-chlorobenzylideneamino)phenyl substituted quinazolinone | 20.4% | nih.gov |

| Compound 40 (6-bromo derivative) | 6-bromo-3-naphthalene-substituted quinazolinone | 59.61% | mdpi.com |

| Compound QA-2 | 2-methyl substituted quinazolinone derivative | 82.75% (Reduction in Paw Oedema Volume) | fabad.org.tr |

| Compound QA-6 | 2,4-dinitro substituted quinazolinone derivative | 81.03% (Reduction in Paw Oedema Volume) | fabad.org.tr |

Enzyme Inhibition Assays and Receptor Modulation Studies

The quinazolinone scaffold is a core component of many epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) used in cancer therapy. nih.gov Research has focused on synthesizing novel quinazolinone derivatives to overcome drug resistance, particularly that mediated by the T790M mutation in EGFR. nih.gov

In one study, new 4(3H)-quinazolinone derivatives were synthesized and evaluated for their inhibitory activity against non-small cell lung cancer (NSCLC). nih.gov Compound 79 , identified as 7-chloro-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-phenylquinazolin-4(3H)-one, was the most potent in the series, with an IC₅₀ value of 0.031 μM against the mutant T790M/L858R EGFR. nih.gov

Another investigation focused on designing and synthesizing two novel series of EGFR-TKIs with a quinazolinone core. nih.gov Most of the synthesized compounds demonstrated reasonable inhibitory activity against EGFR-TK when compared to erlotinib. nih.gov Compound 8b , 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one, exhibited the highest potency with an IC₅₀ value of 1.37 nM. nih.gov

Further studies have produced a variety of potent EGFR inhibitors. Compound 6d from a series of nineteen new quinazolin-4(3H)-one derivatives showed potent inhibition of EGFR with an IC₅₀ of 0.069 µM, comparable to erlotinib's IC₅₀ of 0.045 µM. tandfonline.comnih.gov Another series of novel quinazolinone derivatives yielded compound 6d , which displayed the most potent EGFR inhibitory activity with an IC₅₀ of 0.77 µM. jst.go.jp Similarly, research into 2-mercapto-quinazolin-4-one analogs identified compound 24 as a potent EGFR-TK inhibitor with an IC₅₀ of 13.40 nM, outperforming the reference drug gefitinib (B1684475) (IC₅₀ = 18.14 nM). bohrium.com

EGFR Kinase Inhibitory Activity of Quinazolinone Analogs

A summary of the IC₅₀ values for selected quinazolinone derivatives against EGFR.

| Compound | Description | Target | IC₅₀ | Reference |

|---|---|---|---|---|

| Compound 79 | 7-chloro-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-phenylquinazolin-4(3H)-one | Mutant T790M/L858R EGFR | 0.031 µM | nih.gov |

| Compound 8b | 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | EGFR-TK | 1.37 nM | nih.gov |

| Compound 6d | Novel quinazolin-4(3H)-one derivative | EGFR | 0.069 µM | tandfonline.comnih.gov |

| Compound 6d | Novel quinazolinone derivative | EGFR | 0.77 µM | jst.go.jp |

| Compound 24 | 2-benzyl-thio substituted 2-mercapto-quinazolin-4-one | EGFR-TK | 13.40 nM | bohrium.com |

Quinazolinone derivatives have been designed and synthesized as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids, making it a key target in antibacterial and anticancer therapies. nih.gov

In a study focused on creating new leads for anticancer drugs, a series of quinazoline analogs were designed to mimic the structural features of methotrexate. nih.gov Among them, compounds 28 , 30 , and 31 were the most active DHFR inhibitors, with IC₅₀ values of 0.5 µM, 0.4 µM, and 0.4 µM, respectively. nih.gov Compound 31 was particularly noteworthy as it combined potent DHFR inhibition with significant antitumor activity. nih.gov

Another study evaluated two series of quinazolinone derivatives for their antibacterial and antitumor activities through DHFR inhibition. nih.gov Compound 3d showed the highest inhibitory activity against Staphylococcus aureus DHFR (SaDHFR) with an IC₅₀ of 0.769 µM. nih.gov Meanwhile, compound 3e was more potent than the standard drug trimethoprim (B1683648) against Escherichia coli DHFR (EcDHFR), with an IC₅₀ of 0.158 µM. nih.gov Compound 3e also demonstrated potent inhibition of human DHFR with an IC₅₀ value of 0.527 µM. nih.gov

Further research on 2-mercapto-quinazolin-4-one analogs identified several compounds with remarkable DHFR inhibitory activity. bohrium.com Compounds 37 , 21 , and 54 displayed IC₅₀ values of 0.03 µM, 0.08 µM, and 0.08 µM, respectively. bohrium.com The inhibitory potency of these compounds was attributed to the presence of an electron-withdrawing group on the quinazolinone ring. bohrium.com A review of 2-substituted-mercapto-quinazolin-4(3H)-one analogs highlighted that specific substitution patterns could produce compounds 4-8 times more active than methotrexate. benthamdirect.com

DHFR Inhibitory Activity of Quinazolinone Analogs

A summary of the IC₅₀ values for selected quinazolinone derivatives against DHFR from various sources.

| Compound | Target DHFR | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 31 | Mammalian DHFR | 0.4 | nih.gov |

| Compound 3d | Staphylococcus aureus DHFR | 0.769 | nih.gov |

| Compound 3e | Escherichia coli DHFR | 0.158 | nih.gov |

| Compound 3e | Human DHFR | 0.527 | nih.gov |

| Compound 37 | DHFR | 0.03 | bohrium.com |

| Compound 21 | DHFR | 0.08 | bohrium.com |

Quinazolinone derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. Research has focused on developing analogs with selectivity for either COX-1 or COX-2 to achieve desired therapeutic effects with improved safety profiles.

A study aimed at designing selective COX-2 inhibitors conjugated novel quinazolinones with ibuprofen, indole acetamide, or thioacetohydrazide. nih.gov The resulting three series of compounds all exhibited superior COX-2 selectivity compared to previously reported quinazolinones. nih.gov Another investigation synthesized a new series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones, which showed potent in vivo anti-inflammatory activities and were evaluated for their in vitro COX-1/COX-2 inhibition. nih.gov

Conversely, some research has focused on developing selective COX-1 inhibitors, which have gained attention for their potential role in cancer and control of thrombocyte aggregation. nih.govacs.org In one such study, three series of quinazoline derivatives were prepared and tested. nih.gov Eleven of these compounds showed interesting COX-1 selectivity, with eight being completely selective for COX-1. nih.gov The most potent quinazoline inhibitor in this series had an IC₅₀ value of 64 nM for COX-1. nih.gov The structural features contributing to this selectivity were analyzed, noting that a thiophene (B33073) ring at position 7 significantly enhanced COX-1-selective inhibitory activity. nih.gov

COX Inhibitory Activity of Quinazolinone Analogs

A summary of the inhibitory activity and selectivity of selected quinazolinone derivatives against COX enzymes.

| Compound Series | Target | Key Finding | Reference |

|---|---|---|---|

| Quinazolinones conjugated with ibuprofen, indole acetamide, etc. | COX-2 | Exhibited superior and potent COX-2 selectivity. | nih.gov |

| 2,4,7-substituted quinazolines | COX-1 | Best inhibitor had an IC₅₀ of 64 nM for COX-1; 8 compounds were totally COX-1 selective. | nih.gov |

| 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones | COX-1/COX-2 | Exhibited potent anti-inflammatory activity linked to COX inhibition. | nih.gov |

Recent research has identified the quinazolinone chemotype as a source of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 7 (mGlu7). nih.govnih.gov This receptor is a target for developing novel treatments for neurological and psychiatric disorders, such as schizophrenia. nih.govnih.gov

In a study that screened a large library of compounds, active mGlu7 NAMs were found exclusively within the quinazolinone scaffold. nih.govnih.gov The compound A9-7 (also known as ALX-171), identified as 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one, showed an IC₅₀ of 6.14 µM for the human mGlu7 receptor. nih.gov This compound was selective over other group III mGlu receptors (mGlu4 and mGlu8) and demonstrated antipsychotic-like activity in animal models. nih.govnih.gov

The structure-activity relationship studies revealed that substitutions at the C-2 and C-6 positions of the quinazolinone ring were critical for mGlu7 NAM activity. nih.gov For instance, replacing the phenyl group at C-6 with various heterocyclic moieties like furan, thiophene, or pyrazole (B372694) resulted in inactive analogs (IC₅₀ > 10 μM). nih.gov Similarly, incorporating aliphatic or different aromatic substituents at the C-2 position also led to a loss of activity. nih.gov These findings underscore the specific structural requirements for designing potent and selective mGlu7 NAMs based on the quinazolinone framework. nih.gov

mGlu7 Allosteric Modulatory Activity of Quinazolinone Analogs

A summary of the IC₅₀ values for selected quinazolinone derivatives as mGlu7 NAMs.

| Compound | Description | Target | IC₅₀ | Reference |

|---|---|---|---|---|

| A9-7 (ALX-171) | 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one | mGlu7 | 6.14 µM | nih.gov |

| Analogs of ALX-065 | Quinazolinones with diverse heterocyclic moieties at C-6 | mGlu7 | > 10 µM | nih.gov |

| Analogs with C-2 substitutions | Quinazolinones with cyclopropyl, neopentyl, cyclohexyl, and 2-pyridyl at C-2 | mGlu7 | > 10 µM | nih.gov |

The main protease (Mpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for the development of antiviral drugs. nih.govnih.gov The quinazolinone scaffold has been identified as a promising starting point for designing non-covalent inhibitors of Mpro. nih.gov

In one study, a series of quinazolin-4-one inhibitors were developed based on the natural product baicalein. nih.gov Compound C7 from this series demonstrated superior inhibitory activity against SARS-CoV-2 Mpro with an IC₅₀ of 0.085 µM, a significant improvement over baicalein's IC₅₀ of 0.966 µM. nih.gov Furthermore, C7 effectively inhibited viral replication in infected Vero E6 cells with an EC₅₀ of 1.10 µM. nih.gov X-ray crystallography revealed a non-covalent binding mechanism for this class of inhibitors. nih.gov

Another fragment-based approach led to the synthesis of quinazolinone-peptido-nitrophenyl derivatives as potential Mpro inhibitors. nih.govmdpi.com Two compounds from this study, G1 and G4 , showed dose-dependent inhibition of Mpro enzymatic activity, with IC₅₀ values of 22.47 µM and 24.04 µM, respectively. nih.govmdpi.com These compounds were designed to mimic the substrate specificity of Mpro, combining the quinazolinone moiety with a peptidomimetic backbone. mdpi.com

In silico studies have also been employed to identify potential inhibitors. A series of polycyclic derivatives with a quinoxalino[2,1-b]quinazolin-12-one framework were designed and evaluated using molecular docking. rsc.org The results indicated that these compounds could establish stable binding interactions within the active site of Mpro, with a p-tolylamino-substituted derivative showing the most promise for further development. rsc.org

SARS-CoV-2 Mpro Inhibitory Activity of Quinazolinone Analogs

A summary of the inhibitory concentrations (IC₅₀/EC₅₀) for selected quinazolinone derivatives against SARS-CoV-2 Mpro.

| Compound | Description | Activity Metric | Concentration | Reference |

|---|---|---|---|---|

| C7 | Quinazolin-4-one derivative | IC₅₀ (Mpro inhibition) | 0.085 µM | nih.gov |

| C7 | Quinazolin-4-one derivative | EC₅₀ (viral replication) | 1.10 µM | nih.gov |

| Baicalein | Natural product reference | IC₅₀ (Mpro inhibition) | 0.966 µM | nih.gov |

| G1 | Quinazolinone-peptido-nitrophenyl derivative | IC₅₀ (Mpro inhibition) | 22.47 µM | nih.govmdpi.com |

| G4 | Quinazolinone-peptido-nitrophenyl derivative | IC₅₀ (Mpro inhibition) | 24.04 µM | nih.govmdpi.com |

Exploration of Other Reported Biological Activities (e.g., Anthelmintic, Antioxidant)

Beyond the more extensively studied areas of pharmacology, the quinazolinone scaffold, including analogs of this compound, has been investigated for other potential therapeutic applications. Notably, research has pointed towards anthelmintic and antioxidant properties within this class of compounds. researchgate.netujpronline.com

Anthelmintic Activity: Several studies have explored quinazoline derivatives as potential agents against parasitic worms. For instance, a series of novel thiazolo[2,3-b]quinazoline derivatives were synthesized and evaluated for their anthelmintic activity. nih.gov Among the synthesized compounds, two showed good anthelmintic effects. nih.gov Similarly, newly synthesized pyrazole-quinazoline hybrids were evaluated for their in vitro anthelmintic properties, with some compounds showing good activity. amazonaws.com Another study focused on 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones, which are structurally related to the target compound, and reported on their anthelmintic activity. researchgate.net The combination of anthelmintic drugs with antioxidant biomolecules has also been explored as a novel therapeutic approach against schistosomiasis, a disease caused by parasitic flatworms. mdpi.com

Antioxidant Activity: The antioxidant potential of quinazolinone derivatives has been a subject of significant interest. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROI) and the body's antioxidant defenses, is implicated in various pathological conditions like inflammation and neurodegeneration. biotech-asia.org Several studies have demonstrated that quinazolinone derivatives possess the ability to scavenge free radicals. researchgate.netujpronline.combiotech-asia.org

In one study, novel 2-phenyl quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antioxidant properties using in vitro models like the DPPH radical scavenging assay and the reducing power method. biotech-asia.org The results indicated that the tested compounds produced a significant increase in the absorbance of the reaction mixture in the reducing power assay, which is indicative of antioxidant activity. biotech-asia.org Another investigation into 2-substituted quinazolin-4(3H)-ones found that for antioxidant activity to be present in 2-phenylquinazolin-4(3H)-one, the phenyl ring requires at least one hydroxyl group, with activity being enhanced by a second hydroxyl group at the ortho or para position. mdpi.com This research utilized multiple assays (DPPH, ABTS, and CUPRAC) to establish structure-activity relationships, defining 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one as a potent antioxidant with metal-chelating properties. mdpi.comnih.gov

Preclinical Pharmacological Investigations: In Vivo Efficacy Studies

Evaluation in Established Animal Models of Disease

The carrageenan-induced paw edema model in rodents is a standard and highly reproducible method for screening the acute anti-inflammatory activity of new compounds. creative-biolabs.commdpi.com The injection of carrageenan, a phlogistic agent, into the paw induces a characteristic inflammatory response marked by edema, which can be quantified over time. creative-biolabs.comcriver.com This model is frequently used to evaluate non-steroidal anti-inflammatory drugs (NSAIDs), coxibs, and glucocorticoids. criver.com

Numerous studies have employed this model to assess the anti-inflammatory potential of quinazolinone analogs. In one such study, a series of newly synthesized 7-chloro-2-phenyl quinazolin-4(3H)-one derivatives were evaluated for anti-inflammatory activity using this method. japsonline.com Another investigation synthesized various 2-methyl-6-substituted quinazolin-4-ones, including 6-bromo derivatives, and screened them for anti-inflammatory and analgesic activities. nih.gov The results showed that a 6-bromo substituted thiazolidinone derivative, specifically 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one, exhibited the best anti-inflammatory activity among the tested compounds, with an edema inhibition of 32.5%. nih.gov Other research on 3-naphtalene-substituted quinazolinone derivatives found that a 6-bromo-substituted compound was the most potent derivative in its series. mdpi.com

The Ehrlich Ascites Carcinoma (EAC) model is a transplantable tumor model widely used in preclinical cancer research to evaluate the in vivo antitumor potential of novel therapeutic agents. nih.govpsu.edu In this model, EAC cells are implanted into the peritoneal cavity of mice, leading to the accumulation of ascetic fluid and tumor growth. The efficacy of a test compound is often assessed by its ability to increase the mean survival time of the treated animals and restore hematological parameters towards normal. nih.gov

Quinazoline derivatives have been evaluated for their anticancer activity using this model. A study on two quinazoline analogs investigated their antitumor activity against EAC in Swiss albino mice. nih.gov One of the compounds, 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one, was found to significantly enhance the mean survival time of the tumor-bearing mice and help restore hematological parameters. nih.gov In another study, a quinazolinone-chalcone derivative was shown to significantly inhibit the growth of Ehrlich ascites carcinoma in vivo. psu.edu While some studies have evaluated the in vitro activity of quinazoline derivatives against EAC cells, showing high percentages of non-viable cells, the focus of this section remains on in vivo models. nih.gov

The search for novel antipsychotic drugs with improved efficacy, particularly for negative and cognitive symptoms of schizophrenia, has led to the investigation of new chemical entities, including quinazolinone derivatives. mdpi.com Animal models are crucial for this research, approximating certain aspects of the disorder and predicting therapeutic effects. mdpi.com These models can include pharmacologically-induced behaviors, such as head twitches induced by DOI (a serotonin (B10506) receptor agonist) or social interaction deficits and hyperactivity induced by MK-801 (an NMDA receptor antagonist), which model positive, negative, and cognitive symptoms, respectively. mdpi.com

A study focused on a new library of compounds identified a quinazolinone derivative, 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171), as a negative modulator of the mGlu7 receptor. mdpi.com This compound was subsequently tested in animal models of antipsychotic-like activity. The findings showed that ALX-171 was effective in reversing DOI-induced head twitches and ameliorating MK-801-induced disruptions in social interaction and cognition. mdpi.com However, it did not show efficacy in the MK-801-induced hyperactivity test or in the prepulse inhibition test, another model relevant to schizophrenia. mdpi.com These results suggest a specific profile of antipsychotic-like activity for this class of quinazolinones, warranting further investigation. mdpi.com

Various animal models are used to screen for the analgesic (pain-relieving) properties of novel compounds. mdpi.com The acetic acid-induced writhing test in mice is a common model for visceral pain, where the number of abdominal constrictions is counted after the injection of a dilute acetic acid solution. scirea.org The tail-flick or tail-immersion test is used to assess centrally mediated analgesia. japsonline.commdpi.com

Quinazolinone derivatives have been widely evaluated for analgesic properties. nih.govnih.govencyclopedia.pub A study investigating 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, a compound structurally similar to the subject of this article, evaluated its analgesic activity using the acetic acid-induced writhing model in mice. scirea.org The results showed significant analgesic activity, with the compound exhibiting up to 83.18% activity, which was higher than the standard drug indomethacin. scirea.org

Another study on 2-phenyl quinazolinone derivatives reported that compounds with a diethyl substitution showed the highest analgesic activity. mdpi.comencyclopedia.pub Further modifications, such as introducing a butyl group at the C-2 position to increase lipophilicity, yielded a more active compound with 73% analgesic activity. mdpi.comencyclopedia.pub A series of 7-chloro-2-phenyl quinazolin-4(3H)-one derivatives were also screened for analgesic activity using the tail immersion method, with several compounds showing promising results. japsonline.com

Assessment of Efficacy and Potency in Preclinical Models

The preclinical evaluation of this compound and its analogs has primarily focused on their cytotoxic effects against cancer cell lines and their anticonvulsant properties. While direct and extensive preclinical data for this compound is limited in publicly available research, studies on closely related analogs provide valuable insights into its potential efficacy and potency.

Cytotoxic Activity in Cancer Cell Lines

The anticancer potential of quinazolinone derivatives has been a major area of research. Although specific data for this compound is not extensively documented, studies on bromo-substituted analogs offer significant clues. For instance, a study on 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives revealed notable cytotoxic activity against human cancer cell lines. nih.govresearchgate.net

One of the most potent compounds in this series, designated as 8a , which features an aliphatic linker at the mercapto group, demonstrated significant inhibitory effects on the growth of MCF-7 (breast adenocarcinoma) and SW480 (colorectal adenocarcinoma) cell lines. nih.gov The half-maximal inhibitory concentration (IC50) values for compound 8a were 15.85 ± 3.32 µM against MCF-7 cells and 17.85 ± 0.92 µM against SW480 cells. nih.gov Impressively, this compound showed greater potency than the standard anticancer drug Erlotinib against the MCF-7 cell line. nih.gov Furthermore, the cytotoxic effect on the normal cell line MRC-5 was significantly lower, with an IC50 value of 84.20 ± 1.72 µM, suggesting a degree of selectivity for cancer cells. nih.gov

Another study on a different series of quinazolin-4(3H)-one derivatives reported on the cytotoxicity of various analogs. nih.gov While not containing the precise 7-bromo-2-phenyl structure, these findings contribute to the broader understanding of the structure-activity relationships of this class of compounds. For example, a hydrazide derivative, compound 3j , exhibited a potent IC50 of 0.20 ± 0.02 µM against MCF-7 cells. nih.gov

It is important to note that the position of the bromo substituent on the quinazolinone ring appears to be a critical determinant of cytotoxic activity. Some research suggests that substitution at the 6-position may not be advantageous for cytotoxicity in certain series of quinazolinones. Conversely, in silico analyses have indicated that halogen substitutions at the 7th position could potentially enhance antitumor activity, highlighting the need for further investigation into compounds like this compound.

Table 1: Cytotoxicity of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Analog (Compound 8a)

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Adenocarcinoma) | 15.85 ± 3.32 |

| SW480 (Colorectal Adenocarcinoma) | 17.85 ± 0.92 |

| MRC-5 (Normal Lung Fibroblast) | 84.20 ± 1.72 |

Data from a study on 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives. nih.gov

Anticonvulsant Activity

The quinazolinone scaffold is also recognized for its potential in the development of anticonvulsant drugs. Preclinical studies on various analogs have demonstrated their ability to protect against seizures in animal models.

One study investigated a series of 7-(substituted-phenyl)-6,7-dihydro- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidin-5(4H)-ones for their anticonvulsant effects. The most promising compound from this series, 1i , showed a significant anticonvulsant effect in the maximal electroshock (MES) test, with a median effective dose (ED50) of 19.7 mg/kg. nih.gov This compound exhibited a broad spectrum of activity in various chemical-induced seizure models, suggesting multiple mechanisms of action, potentially involving the modulation of voltage-gated ion channels and GABAergic activity. nih.gov

While this study does not directly evaluate this compound, it underscores the potential of the broader class of compounds bearing a substituted phenyl group at the 7-position to exhibit anticonvulsant properties. The data from these analogs provide a strong rationale for the specific evaluation of this compound in preclinical anticonvulsant models.

Structure Activity Relationship Sar Investigations of 7 Bromo 2 Phenyl 1h Quinazolin 4 One Derivatives

Elucidating the Impact of Substituents on Biological Activity

The biological profile of quinazolinone derivatives is highly dependent on the nature and position of various substituents on both the fused benzene (B151609) ring and the pyrimidine (B1678525) ring. nih.gov SAR studies have identified that positions 2, 6, and 8 of the quinazolinone ring system are particularly significant for influencing pharmacological activity. nih.govnih.gov

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. scispace.com In the context of the quinazolinone scaffold, halogenation has been shown to have a significant impact.

The position of the halogen on the quinazoline (B50416) core is critical. For instance, the introduction of a bromo group at the C6 position has been explored in several studies. Some research indicates that 6-bromo substitution can be beneficial for activity, with certain 6-bromo quinazoline derivatives showing potent cytotoxic effects. nih.govmdpi.com However, substitution at the C7 position appears to have a different effect. In a study investigating 4(3H)-quinazolinone antibacterials, the introduction of a bromo group at the C7 position was not tolerated and resulted in a loss of activity. acs.org This highlights the sensitivity of the quinazolinone core to substitution, where even a shift in the position of a single halogen atom from C6 to C7 can be detrimental to the desired biological effect. Generally, variations and substitutions on the fused benzene ring of the quinazolinone core can lead to reduced activity. acs.org

The phenyl group at the C2 position is a key feature influencing the activity of this class of compounds. Its orientation and electronic nature play a crucial role in molecular interactions with biological targets.

Conformational Aspects: The C2-phenyl ring possesses significant rotational freedom. nih.gov Crystal structure analysis of related compounds has shown that the orientation of the aromatic fragment at C2 relative to the quinazolinone core can be influenced by substituents on both the phenyl ring and the quinazolinone system itself. nih.gov This conformational flexibility allows the molecule to adopt different spatial arrangements, which can be critical for fitting into a specific receptor binding pocket.

Electronic Contributions: The electronic properties of substituents on the C2-phenyl ring significantly influence biological activity. The presence of electron-donating groups (EDG) or electron-withdrawing groups (EWG) can modulate the molecule's potency. For example, in some series of quinazolinone-thiadiazole hybrids, compounds with electron-withdrawing groups like chloro (Cl) and nitro (NO₂) at the para-position of the C2-phenyl ring showed the most potent antimicrobial activity. rsc.org Conversely, in another study, compounds with electron-donating methoxy (B1213986) and methyl groups on the phenyl ring were found to be more active antibacterial agents. nih.gov The requirement for at least one hydroxyl group, often in combination with a methoxy group, on the C2-phenyl ring has been identified as necessary for antioxidant activity in certain 2-phenylquinazolin-4(3H)-one derivatives. mdpi.com This indicates that the optimal electronic nature of the C2-phenyl substituent is highly dependent on the specific biological target and the rest of the molecular scaffold.

Table 1: Effect of Substituents on the C2-Phenyl Group

| Substituent | Position on Phenyl Ring | Observed Effect on Activity | Activity Type | Reference |

|---|---|---|---|---|

| -Cl, -NO₂ | para | Increased activity | Antimicrobial | rsc.org |

| -OCH₃, -CH₃ | Not specified | Increased activity | Antibacterial | nih.gov |

| -OH | ortho or para | Required for activity | Antioxidant | mdpi.com |

| -OH (two groups) | ortho | Potent antioxidant and metal-chelating properties | Antioxidant | mdpi.com |

The nitrogen atoms at the N1 and N3 positions of the pyrimidine ring are critical for the molecule's chemical properties and biological interactions. The N1 position is typically part of the lactam structure, while the N3 position is a common site for introducing various substituents to modulate activity.

Substitution at the N3 position is a widely used strategy to enhance the pharmacological profile of quinazolinones. It has been suggested that incorporating different heterocyclic moieties at this position can increase biological activity. nih.gov For example, studies have shown that modifying the N3 position with an azetidinone ring can lead to more active antimicrobial compounds compared to Schiff base derivatives at the same position. nih.gov The nature of the substituent at N3 can also influence selectivity. For instance, in a series of compounds designed as mGlu7 receptor modulators, a methyl group at N3 was found to be important for activity. nih.gov The choice of substituent, whether it be an alkyl, aryl, or more complex heterocyclic system, can drastically alter the efficacy and selectivity of the resulting compound. nih.govnih.govnih.gov

Table 2: Effect of Substituents at the N3 Position

| Substituent Type | Example | Observed Effect on Activity | Activity Type | Reference |

|---|---|---|---|---|

| Azetidinone ring | 3-[3-chloro-4-phenyl-2-oxoazetidin-1-yl] | More active than Schiff base derivatives | Antimicrobial | nih.gov |

| Aryl Group | 3-phenyl | Effective for anti-diabetic activity in some series | α-glucosidase inhibition | researchgate.net |

| Heterocyclic Moieties | General | Can increase biological activity | General | nih.gov |

| Alkyl Group | 3-methyl | Important for activity in a specific series | mGlu7 Receptor Modulation | researchgate.net |

While the C7-bromo group is a defining feature of the parent compound, other positions on the quinazolinone core, such as C5, C6, and C8, are also important sites for modification. SAR studies have revealed that positions 2, 6, and 8 are particularly significant for various pharmacological activities. nih.govnih.gov For example, substitutions at the C6 and C7 positions with electron-donating groups have been shown to increase the activity of certain EGFR inhibitors. nih.gov However, it is also noted that in some series, substitutions on the quinazolinone's benzene ring (referred to as ring 3) can lead to a general reduction in activity, suggesting that this part of the scaffold is often optimized without substitution for certain biological targets. acs.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. These models can help predict the activity of new, unsynthesized compounds and provide insight into the features that are most important for efficacy. A combined molecular docking and QSAR study was conducted on a series of cationic fullerene derivatives bearing a substituted quinazolinone moiety to investigate their interaction with bacterial hypoxanthine-guanine phosphoribosyltransferase. nih.gov Such studies are valuable for rational drug design, allowing for the optimization of lead compounds by focusing on structural modifications predicted to enhance activity.

Computational Pharmacophore Modeling

Pharmacophore modeling is another computational tool that defines the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. This approach is often complemented by molecular docking simulations to visualize and analyze the binding mode of a ligand within the active site of a receptor.

For quinazolinone derivatives, molecular docking studies have been instrumental in understanding their mechanism of action. For example, new derivatives of 2-phenylquinazolin-4(3H)-one were designed as allosteric VEGFR-2 inhibitors, and molecular docking was used to confirm their binding to the intended allosteric site in a DFG-out mode, away from the ATP-binding pocket. nih.gov In another study, docking simulations of 6-bromo-quinazolin-4(3H)-one derivatives into the EGFR kinase domain helped to explain their binding affinity and interactions with key amino acid residues. nih.gov These computational models provide a structural basis for the observed SAR, explaining why certain substituents enhance activity while others diminish it, thereby guiding the design of more potent and selective inhibitors.

Molecular Mechanisms and Advanced Computational Studies

Computational Chemistry and Molecular Modeling Approaches

Computational techniques are pivotal in modern drug discovery, offering predictive power that accelerates the identification and optimization of lead compounds. derpharmachemica.com For the quinazolinone class of molecules, methods such as molecular docking, molecular dynamics simulations, ADME predictions, and quantum chemical calculations have been instrumental in elucidating their structure-activity relationships (SAR) and mechanisms of action. nih.govnih.gov

Molecular docking is a computational method used to predict the binding mode and affinity of a ligand to a protein target. derpharmachemica.com This technique has been widely applied to quinazolinone derivatives to understand their interactions with various biological targets at an atomic level.

Computational docking studies have successfully predicted the interactions of quinazolinone derivatives with several key protein targets implicated in cancer and inflammation.

Epidermal Growth Factor Receptor (EGFR): The quinazolinone scaffold is a well-established inhibitor of EGFR, a key target in cancer therapy. nih.gov Docking studies on 6-bromo-quinazolinone derivatives reveal critical interactions within the EGFR active site. For instance, the quinazolinone ring has been shown to form π-π interactions with residues like Lys745, while the phenyl group can interact with Asp855. A crucial interaction often observed is a π-sulfur interaction with the gatekeeper residue Met790. nih.gov Other studies highlight the formation of hydrogen bonds with the backbone of Met769 in the hinge region of the kinase domain, a common feature for potent EGFR inhibitors. ugm.ac.id

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme for DNA synthesis and a target for anticancer and antimicrobial agents. nih.govnih.gov Molecular modeling of quinazolinone-based DHFR inhibitors shows that these compounds can occupy the enzyme's active site effectively. One study identified key binding interactions for a potent derivative with residues Lys68 and Asn64 through hydrogen bonds and an arene-arene interaction with Phe31, mimicking the binding of the natural substrate. nih.gov The reliability of these docking studies has been used to guide the design of new derivatives with improved inhibitory activity against both wild-type and mutant forms of DHFR. tandfonline.com

Cyclooxygenase-2 (COX-2): As a key enzyme in the inflammatory pathway, COX-2 is a major target for anti-inflammatory drugs. Molecular docking has been used to explore the inhibition of COX-2 by quinazolinone derivatives. researchgate.net Studies show that these compounds can fit within the COX-2 active site, with key interactions reported with residues such as Arg121 and Tyr356, which are also crucial for the binding of known inhibitors like ibuprofen (B1674241) and celecoxib. benthamdirect.comnih.gov These interactions are believed to be responsible for the downregulation of COX-2 expression observed with some quinazolinone compounds. nih.gov

Metabotropic Glutamate (B1630785) Receptor 7 (mGlu7): The mGlu7 receptor is a target for neurological and psychiatric disorders. A novel series of 3-methyl-2,6-diphenylquinazolin-4(3H)-one derivatives were identified as negative allosteric modulators (NAMs) of the mGlu7 receptor. nih.gov The discovery of this quinazolinone chemotype as an mGlu7 NAM opens a new avenue for developing treatments for conditions like schizophrenia. nih.gov

SARS-CoV-2 Main Protease (Mpro): In the search for antiviral agents against COVID-19, the main protease (Mpro) is a primary target. In silico studies of quinazolin-2,4-dione derivatives have shown promising binding affinities towards Mpro. The docking analysis revealed that the quinazoline (B50416) moiety and amide fragments can act as hydrogen bond donors and acceptors to interact with the active site residues of the enzyme. ekb.eg

Docking studies not only predict the binding pose but also provide a score that estimates the binding affinity. Lower binding energy values typically indicate more favorable interactions. Research on various quinazolinone derivatives has yielded a range of predicted binding affinities against their respective targets.

| Quinazolinone Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one analog | EGFR | -6.7 | nih.gov |

| 1,2-dimethyl-3-(phenyl-thiazol-2-yl)-dihydroquinazolin-4(1H)-one analog | ACVR1 (ALK2) kinase | -8.929 | connectjournals.com |

| 2,3-disubstituted-4(3H)-quinazolinone analog | COX-2 (PDB: 3LN1) | -131.508 (re-ranked score) | researchgate.net |

| Quinazolin-2,4-dione analog | SARS-CoV-2 Mpro | -9.6 | ekb.eg |

| Designed Quinazoline Derivative (B1) | EGFR | -9.64 (MM-GBSA) | ugm.ac.id |

To validate the poses predicted by molecular docking and to assess the stability of the ligand-protein complex over time, molecular dynamics (MD) simulations are employed. These simulations model the movement of atoms in the complex, providing insights into the durability of key interactions.

For 6-bromo quinazoline derivatives docked into EGFR, MD simulations have been performed. Analysis of the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time (e.g., 100 ns) can indicate the stability of the complex. Stable RMSD values suggest that the ligand remains securely bound in the active site without causing significant conformational changes to the protein. nih.gov Similarly, root-mean-square fluctuation (RMSF) analysis can show that residues within the active site maintain their structural integrity upon ligand binding. nih.gov Studies on other quinazolinone derivatives targeting EGFR have also used MD simulations to confirm that the designed compounds form stable complexes, often showing lower RMSD and radius of gyration (Rg) values compared to less active analogs, which supports the docking predictions. nih.gov

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties. In silico ADME prediction tools are used to computationally estimate these characteristics early in the drug discovery process.

Studies on various quinazolinone derivatives have shown that these compounds generally possess favorable drug-like properties. nih.gov For example, in silico ADME studies performed on a series of quinazolinones designed as PARP-1 inhibitors indicated good drug-like properties, making them suitable for further development. Computational ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions for quinazolin-2,4-diones targeting SARS-CoV-2 Mpro also showed that the most promising compound adhered to Lipinski's rule of five (Ro5), suggesting good oral bioavailability. ekb.eg Similarly, ADMET predictions for quinazolinone derivatives targeting DHFR have been used to guide the design of new candidates with favorable pharmacokinetic profiles. tandfonline.com

| Quinazolinone Derivative Class | ADME Prediction Tool | Key Findings | Reference |

|---|---|---|---|

| 3-substituted phenyl quinazolinones | Not specified | Most compounds are in acceptable range of Lipinski's rule. | nih.gov |

| Quinazolin-2,4-diones | Not specified | Lead compound obeyed Lipinski's rule of five (Ro5). | ekb.eg |

| Antimalarial quinazoline derivatives | Not specified | ADMET properties and drug-likeness analysis used to test new designs. | tandfonline.com |

| Pyrazolo-[1,5-c]quinazolinones | Not specified | Considered to have moderate drug-likeness and sufficient safety in silico. | researchgate.net |

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides valuable information about molecular geometry, vibrational frequencies, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

A detailed DFT study was conducted on 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, a compound with a core structure very similar to the title compound. researchgate.net Using the B3LYP functional with the 6-311++G(d,p) basis set, researchers calculated the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and stability of a molecule; a larger gap implies higher stability. researchgate.net For other bromo-quinazoline derivatives, DFT analysis has been performed at levels such as B3LYP/6–31 + G(d, p) to compare the thermodynamic stability of different analogs, finding correlations between electronic properties and biological activity. nih.gov These calculations provide fundamental insights into the molecule's reactivity and help in understanding its interaction with biological targets from an electronic perspective. nih.gov

Molecular Docking Studies

Proposed Molecular and Cellular Mechanisms of Action

The precise molecular and cellular mechanisms of action for 7-bromo-2-phenyl-1H-quinazolin-4-one are not extensively detailed in dedicated public-domain research. However, based on the well-documented activities of the broader quinazolin-4-one chemical class, several key mechanisms can be proposed. The quinazolinone scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.

Detailed Mechanisms of Enzyme and Kinase Inhibition

Quinazolin-4-one derivatives are renowned for their capacity to inhibit a range of enzymes and protein kinases, which are pivotal in cellular signaling and proliferation. The 2-phenyl substitution is a common feature in many biologically active quinazolinones, influencing their binding and inhibitory profiles.

Protein Tyrosine Kinase Inhibition: A primary mechanism of action for many quinazolinone-based anticancer agents is the inhibition of protein tyrosine kinases (PTKs). ekb.eg These enzymes play a crucial role in signal transduction pathways that regulate cell growth, differentiation, and survival. ekb.eg Derivatives of 4-anilinoquinazoline, a structurally related class, are known to inhibit receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others. mdpi.com The mechanism typically involves the quinazoline scaffold acting as a small molecule inhibitor that competes with adenosine (B11128) triphosphate (ATP) for binding at the catalytic site of the kinase domain. mdpi.com This interference blocks the downstream signaling cascades, such as the Ras/Raf/MAPK and PI3K/AKT pathways, which are often overactive in cancer cells. nih.gov

Other Kinase and Enzyme Inhibition:

PI3K/HDAC Inhibition: Dual inhibitors targeting Phosphoinositide 3-kinase (PI3K) and Histone Deacetylase (HDAC) have been developed from quinazolin-4-one scaffolds. nih.govacs.org These compounds can induce cell death in cancer cells by simultaneously blocking two critical pathways. acs.org

Aurora Kinase Inhibition: Certain quinazolin-4(3H)-one derivatives have been identified as inhibitors of Aurora kinases, which are essential for cell cycle progression. nih.gov

DNA Gyrase Inhibition: In the context of antimicrobial activity, quinazolinone derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. mdpi.comeco-vector.com This inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death. eco-vector.com

PARP Inhibition: Novel quinazoline-2,4(1H,3H)-dione derivatives have been designed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP-1/2), enzymes involved in DNA repair. rsc.org

Table 1: Examples of Quinazolinone Derivatives and their Enzyme/Kinase Targets

| Quinazolinone Derivative Class | Target Enzyme/Kinase | Implied Cellular Impact | Reference(s) |

| 4-Anilinoquinazolines | EGFR, VEGFR | Inhibition of proliferation and angiogenesis | mdpi.com |

| Quinazolin-4-one-based hydroxamic acids | PI3K, HDAC | Induction of apoptosis | nih.govacs.org |